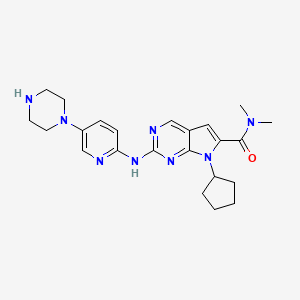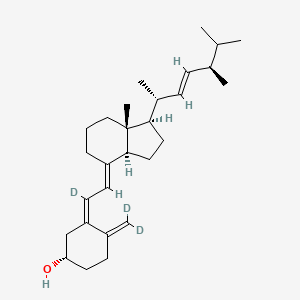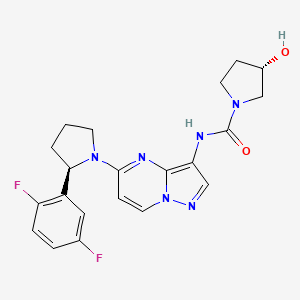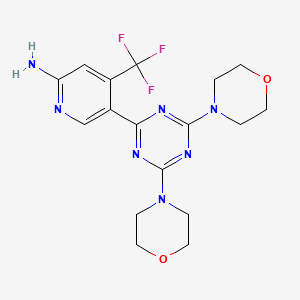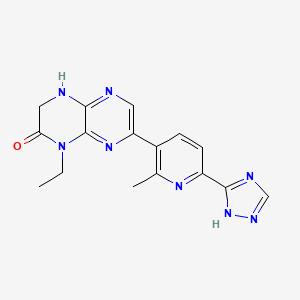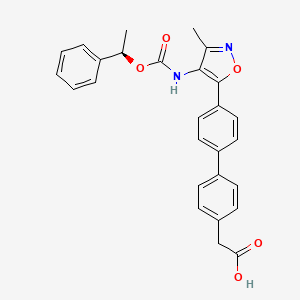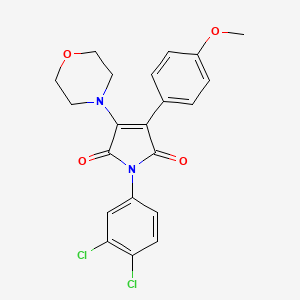
1-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)-4-morpholin-4-ylpyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RI-2 is a reversible inhibitor of RAD51 (IC50 = 44.2 µM), a protein that is central to the homologous recombination process initiated upon DNA double-strand breaks and is often overexpressed in a wide range of human cancer cell types. At 150 µM, it has been shown to inhibit DNA repair and to sensitize cancer cells to cross-linking chemotherapy in vitro.
RI-2 is an optimized RAD51 inhibitor with an IC50 of 44.17 μM in the standard DNA binding assay; specifically inhibits HR(Homologous recombination) repair in human cells. IC50 value: 44.17 μM Target: RAD51 inhibitorin vitro: RI-2 inhibits RAD51 in a manner that does not require Michael reactivity, and it competes for the same binding site on RAD51 as RI-1. RI-2 can specifically interfere with RAD51 functions in human cancer cells, even though it lacks the Michael acceptor reactivity of RI-1.
Applications De Recherche Scientifique
Biodegradable Polyesteramides Synthesis
One application of derivatives similar to 1-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)-4-morpholin-4-ylpyrrole-2,5-dione is in the synthesis of biodegradable polyesteramides. These compounds are prepared by ring-opening copolymerization, which involves using morpholine-2,5-dione derivatives with various functional substituents (Veld, Dijkstra, & Feijen, 1992).
Photochromic and Fluorescent Properties
Another relevant application is the synthesis of asymmetric dihetarylethenes, which exhibit photochromic and fluorescent properties in solution. These properties are observed in compounds derived from 5-methoxy-1,2-dimethylindole and 5-(4-bromophenyl)-2-methylthiophene, showing potential for use in materials science (Shepelenko et al., 2014).
Preparation of Sulfur-Transfer Agents
Derivatives of morpholine-3,5-dione, related to the main compound, are used in the preparation of sulfur-transfer agents. These agents are synthesized from various disulfides, showing potential utility in organic synthesis and pharmaceuticals (Klose, Reese, & Song, 1997).
Synthesis of Functionalized Cyclopentenediones
Functionalized cyclopentenediones are synthesized using derivatives like the main compound. These reactions involve substitution reactions with various nucleophiles, indicating potential applications in chemical synthesis (Egorov et al., 2019).
Photoluminescent Conjugated Polymers
Compounds like 1-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)-4-morpholin-4-ylpyrrole-2,5-dione are used in synthesizing photoluminescent conjugated polymers and copolymers. These materials have applications in electronics due to their strong photoluminescence and good solubility (Beyerlein & Tieke, 2000).
Kinetic Studies in Organic Chemistry
Kinetic studies of reactions involving compounds with structural similarity to the main compound provide valuable insights into reaction mechanisms. Such studies are crucial in understanding and optimizing various chemical processes (Castro et al., 2001).
Tautomerism and Conformation Studies
Investigating the tautomerism and conformation of aryl-substituted derivatives provides insights into the stability and structural behavior of such compounds. This is crucial for their potential application in pharmaceuticals and materials science (Cunningham, Lowe, & Threadgill, 1989).
Antibacterial Activity
Some derivatives show antibacterial activity, highlighting their potential use in developing new antimicrobial agents (Vartale et al., 2008).
Crystal Structure Analysis
Understanding the crystal structures of related compounds helps in the development of new materials and pharmaceuticals by revealing molecular interactions and stability (Rauf et al., 2013).
Inhibition of Glycolate Oxidase
Compounds like 4-morpholin-4-ylpyrrole-2,5-dione derivatives have been found to inhibit glycolate oxidase, an enzyme involved in photosynthesis, indicating potential applications in agriculture and plant biology (Baumann & Przybilski, 1990).
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-4-morpholin-4-ylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O4/c1-28-15-5-2-13(3-6-15)18-19(24-8-10-29-11-9-24)21(27)25(20(18)26)14-4-7-16(22)17(23)12-14/h2-7,12H,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPJNNOSVCHYOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)-4-morpholin-4-ylpyrrole-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

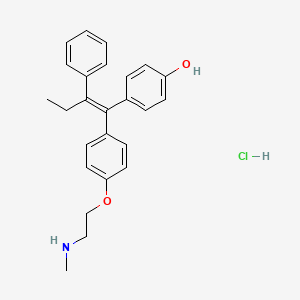
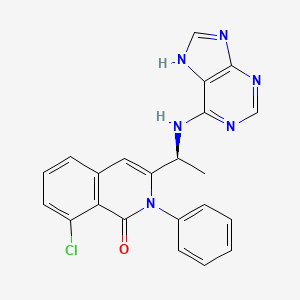
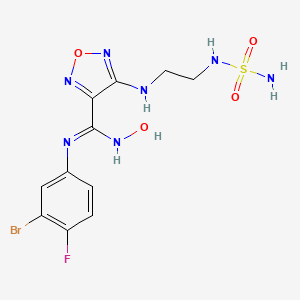
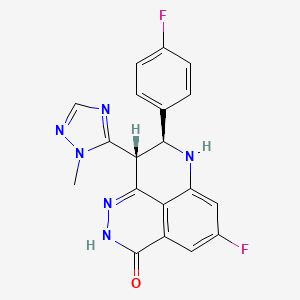
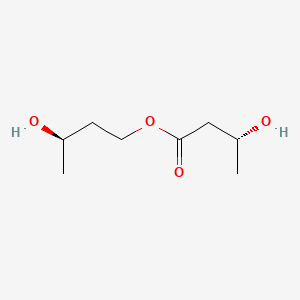
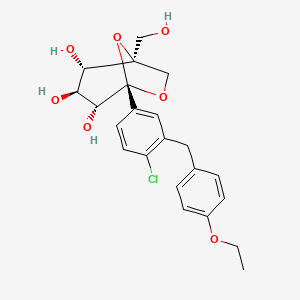
![N-{4-[(1r,3s,5s)-3-Amino-5-Methylcyclohexyl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide](/img/structure/B560061.png)
![(2S)-2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B560062.png)
